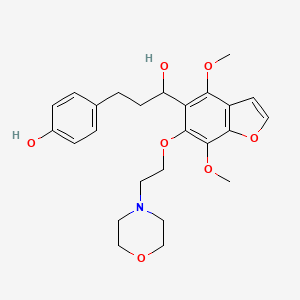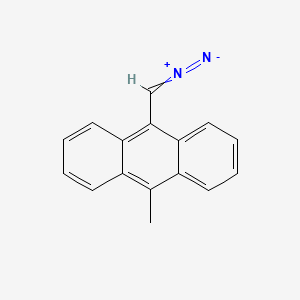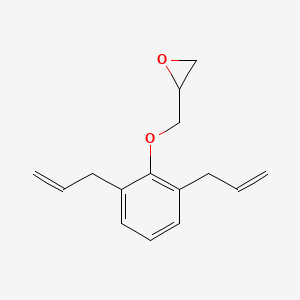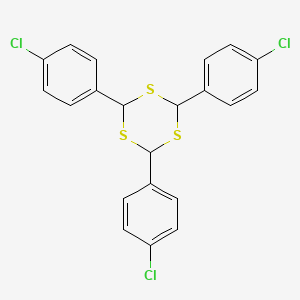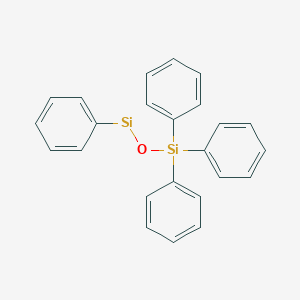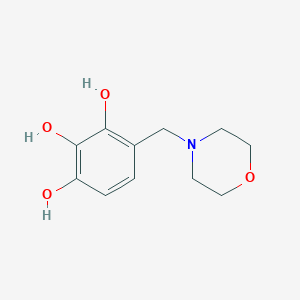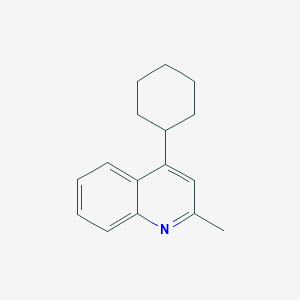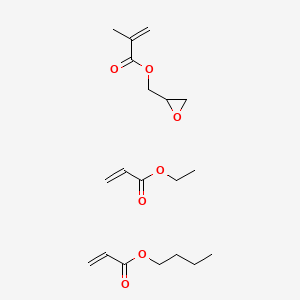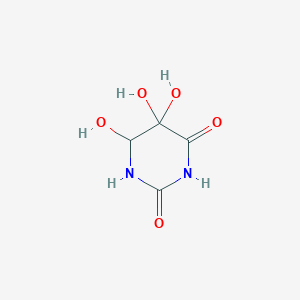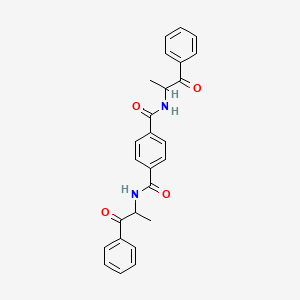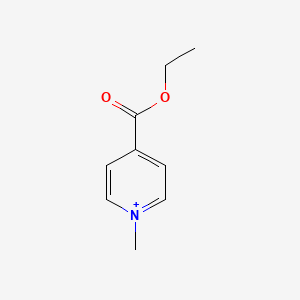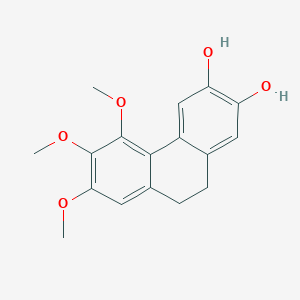
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol is a chemical compound with the molecular formula C17H18O5. It belongs to the class of phenanthrenoids, which are compounds formed with a phenanthrene backbone. These compounds occur naturally in plants, particularly in the Orchidaceae family, and can also be synthesized in the laboratory .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol typically involves the cyclization of stilbene derivatives under UV irradiation. This process forms dihydrophenanthrenes, including the target compound . Specific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenanthrenoids and their derivatives.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol involves its interaction with molecular targets and pathways within cells. It has been shown to exhibit cytotoxic activity against human cancer cells, likely through the induction of apoptosis and inhibition of cell proliferation . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are evident.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Dihydroxy-3,6-dimethoxyphenanthrene
- 2,6-Dihydroxy-3,4,7-trimethoxyphenanthrene
- 6-Methoxycoelonin
- Callosin
Uniqueness
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
39500-00-0 |
|---|---|
Molekularformel |
C17H18O5 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
5,6,7-trimethoxy-9,10-dihydrophenanthrene-2,3-diol |
InChI |
InChI=1S/C17H18O5/c1-20-14-7-10-5-4-9-6-12(18)13(19)8-11(9)15(10)17(22-3)16(14)21-2/h6-8,18-19H,4-5H2,1-3H3 |
InChI-Schlüssel |
CCFXPUUSOWNDGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)CCC3=CC(=C(C=C32)O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



